TAK1-IN-4

説明

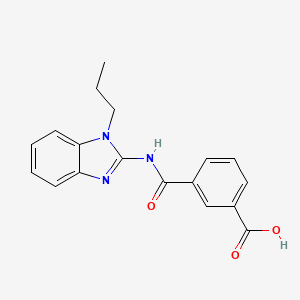

Structure

3D Structure

特性

分子式 |

C18H17N3O3 |

|---|---|

分子量 |

323.352 |

IUPAC名 |

3-[(1-propylbenzimidazol-2-yl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22) |

InChIキー |

OWYWEJQTFNMMSF-UHFFFAOYSA-N |

SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HS220; HS 220; HS-220 |

製品の起源 |

United States |

Foundational & Exploratory

TAK1-IN-4: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, is a central signaling node in inflammatory and immune responses. Its activation by a range of stimuli, including tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and lipopolysaccharide (LPS), triggers downstream signaling cascades that culminate in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Due to its pivotal role in these pathways, TAK1 has emerged as a compelling therapeutic target for a variety of inflammatory diseases and cancers. While specific biochemical and cellular data for the inhibitor TAK1-IN-4 are not extensively available in the public domain, this guide synthesizes the known mechanism of action of other well-characterized, potent, and selective TAK1 inhibitors to provide a comprehensive overview of its presumed mode of action. This document outlines the TAK1 signaling pathway, the molecular interactions of TAK1 inhibitors, and the downstream cellular consequences of TAK1 inhibition, supported by representative experimental protocols and quantitative data from analogous compounds.

The TAK1 Signaling Pathway

TAK1 is a critical mediator that integrates signals from various upstream receptors, including TNF receptors (TNFRs), IL-1 receptors (IL-1Rs), and Toll-like receptors (TLRs).[1][2] Upon ligand binding to these receptors, a series of adaptor proteins are recruited, leading to the formation of a signaling complex that activates TAK1.[3] Activated TAK1, in complex with its binding partners TAB1, TAB2, and TAB3, then phosphorylates and activates downstream targets, primarily the IκB kinase (IKK) complex and several MAPK kinases (MKKs).[4]

Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB).[5] This releases NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory and pro-survival genes.[6] Simultaneously, TAK1-mediated activation of MKKs leads to the phosphorylation and activation of MAPKs, including p38 and c-Jun N-terminal kinase (JNK), which in turn regulate the activity of various transcription factors, such as AP-1.[2]

Mechanism of Action of TAK1 Inhibitors

TAK1 inhibitors, including presumably this compound, are small molecules designed to bind to the ATP-binding pocket of the TAK1 kinase domain. By occupying this site, they prevent the binding of ATP, which is essential for the phosphotransferase activity of the kinase. This competitive inhibition abrogates the autophosphorylation of TAK1 and its ability to phosphorylate downstream substrates like IKKβ and MKKs.

Well-characterized TAK1 inhibitors such as Takinib have demonstrated high potency and selectivity.[5] The selectivity of these inhibitors is a critical attribute, as off-target effects on other kinases can lead to unintended biological consequences.[5] The development of selective inhibitors has been challenging due to the high degree of homology within the ATP-binding sites of the human kinome.[7]

Quantitative Data for Representative TAK1 Inhibitors

While specific data for this compound is not publicly available, the following table summarizes the inhibitory activities of other known TAK1 inhibitors to provide a comparative context.

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| Takinib | TAK1 | 9.5 | Biochemical | [8] |

| IRAK4 | 120 | Biochemical | [8] | |

| IRAK1 | 390 | Biochemical | [8] | |

| HS-276 | TAK1 | 2.3 | Biochemical | [8] |

| Ki | 2.5 | Biochemical | [9] | |

| NG25 | TAK1 | 149 | Biochemical | [10] |

| MAP4K2 | 21.7 | Biochemical | [10] |

Experimental Protocols

The characterization of a TAK1 inhibitor typically involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TAK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 4. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1 inhibitor | TAK1 agonist | TAK1 activator [selleckchem.com]

- 9. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

TAK1-IN-4 as a selective TAK1 inhibitor

An In-Depth Technical Guide to Selective TAK1 Inhibition

Executive Summary: While specific public data on the compound designated "TAK1-IN-4" is limited to its commercial availability as a research chemical, this guide provides a comprehensive overview of the principles and methodologies relevant to the study of selective Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. TAK1 is a critical kinase in the MAP3K family, acting as a central node for pro-inflammatory and stress-induced signaling pathways. Its inhibition represents a promising therapeutic strategy for a range of diseases, including inflammatory disorders and cancer. This document details the signaling pathways governed by TAK1, summarizes key quantitative data for well-characterized selective inhibitors, outlines relevant experimental protocols, and provides visual diagrams to illustrate complex concepts for researchers, scientists, and drug development professionals.

Introduction to TAK1 (MAP3K7)

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in regulating cellular responses to a wide array of stimuli.[1][2][3] It is a key mediator for signaling downstream of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like Receptor (TLR) ligands.[1][2][3] TAK1 activation requires its association with TAK1-binding proteins (TAB1, TAB2, and TAB3).[2][3] Upon activation, TAK1 initiates cascades that lead to the activation of major transcription factors, including Nuclear Factor-κB (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK).[1][4][5][6] Through these pathways, TAK1 is integral to inflammation, immune responses, cell survival, and apoptosis.[7][8]

The TAK1 Signaling Pathway

TAK1 acts as a central signalosome, integrating inputs from various receptors and stressors to control downstream cellular processes. The binding of ligands such as TNF-α, IL-1β, or Lipopolysaccharide (LPS) to their respective receptors (TNFR1, IL-1R, TLRs) triggers a cascade of protein recruitment and post-translational modifications, primarily K63-linked polyubiquitination.[1][9] These ubiquitin chains serve as a scaffold to recruit the TAK1-TAB complex, leading to TAK1 autophosphorylation on key residues (e.g., Thr184, Thr187) and its full activation.[10][11] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, leading to NF-κB activation, and also phosphorylates MAPK kinases (MKKs) like MKK3/4/6/7, which in turn activate p38 and JNK.[5][9][12]

Caption: Overview of the TAK1 signaling pathway activated by various stimuli.

Quantitative Data for Selective TAK1 Inhibitors

While data for this compound is not publicly available, several other selective TAK1 inhibitors have been well-characterized. The following tables summarize their inhibitory potency and selectivity.

Table 1: Biochemical Potency of Selected TAK1 Inhibitors

| Inhibitor | Assay Type | IC50 / Ki | ATP Concentration | Reference |

|---|---|---|---|---|

| Takinib | In vitro Kinase Assay | IC50 ≈ 9 nM | N/A | [13] |

| HS-276 | In vitro Kinase Assay | Ki = 2.5 nM | N/A | [12] |

| NG-25 (Cmpd 1) | SelectScreen (Biochemical) | IC50 = 149 nM | N/A | [14][15] |

| NG-25 (Cmpd 1) | MRC Kinase Profiling | IC50 = 15 nM | N/A | [14][15] |

| Cmpd 2 (NG-25 analog) | SelectScreen (Biochemical) | IC50 = 41 nM | N/A | [14][15] |

| Cmpd 22 (precursor) | LanthaScreen | IC50 > 10 µM | 10 µM | [7] |

| Cmpd 53 (optimized) | LanthaScreen | IC50 = 0.081 µM | 10 µM |[7] |

Note: IC50 values can vary significantly based on the assay format and ATP concentration used.

Table 2: Kinase Selectivity Profile of Selected TAK1 Inhibitors

| Inhibitor | Profiling Method | Concentration | Key Off-Targets (>65% Inhibition or low IC50) | Reference |

|---|---|---|---|---|

| Takinib | Kinome-wide Screen | N/A | Described as having "exquisite selectivity" | [13][16] |

| HS-276 | Kinome-wide Screen | N/A | ULK2 (63 nM), MAP4K5 (124 nM), IRAK1 (264 nM), NUAK (270 nM) | [12] |

| NG-25 (Cmpd 1) | KiNativ (0.5 µM) | 0.5 µM | MAP4K2, ZAK, p38α, SRC, LYN, FER | [14][15] |

| Cmpd 53 | 468 Kinase Panel | 1 µM | CSNK2A1, SCNK2A2, FLT3(D835V), PFCDPK1, PIK3CD, PIP5K1C | [7] |

| HS-243 (IRAK-1/4 sel.) | 468 Kinase Panel | 10 µM | IRAK-1 (IC50=24nM), IRAK-4 (IC50=20nM), TAK1 (IC50 > 500nM) |[17] |

Note: The profile for HS-243 is included to highlight a compound with high selectivity for related kinases (IRAKs) over TAK1, demonstrating the feasibility of achieving kinase selectivity.

Experimental Protocols

Characterizing a selective TAK1 inhibitor involves a multi-step process, from initial biochemical validation to cellular and in vivo efficacy studies.

Caption: A typical experimental workflow for characterizing a novel TAK1 inhibitor.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity (IC50) of a compound against the purified TAK1 enzyme.

-

Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):

-

A TAK1-TAB1 fusion protein is often used to ensure the kinase is in an active conformation.[7][10]

-

The kinase is incubated with a fluorescently labeled ATP-competitive tracer (kinase tracer) and the test compound (e.g., this compound) at various concentrations.

-

A europium-labeled anti-tag antibody (e.g., anti-GST) that binds to the kinase is added.

-

If the tracer is bound to the kinase, Forster Resonance Energy Transfer (FRET) occurs between the europium on the antibody and the fluorophore on the tracer upon excitation.

-

An effective inhibitor will displace the tracer from the ATP-binding pocket, disrupting FRET.

-

The FRET signal is measured, and the IC50 value is calculated from the dose-response curve.

-

Cellular Assay for Downstream Signaling

-

Objective: To confirm that the inhibitor blocks TAK1 activity inside a cell, leading to reduced phosphorylation of its downstream targets.

-

Methodology (Example: Western Blot):

-

Culture relevant cells (e.g., THP-1 macrophages, mouse embryonic fibroblasts).[14][18][19]

-

Pre-incubate cells with the TAK1 inhibitor at various concentrations or a vehicle control for 1-2 hours.

-

Stimulate the cells with a known TAK1 activator, such as LPS (100 ng/mL) or IL-1α, for a short period (e.g., 15-30 minutes).[14][18]

-

Lyse the cells and collect total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated forms of TAK1 targets (e.g., phospho-p38, phospho-JNK, phospho-IKKα/β) and total protein controls.

-

Visualize bands using a secondary antibody and chemiluminescence to assess the dose-dependent reduction in phosphorylation.[14][20]

-

Cytokine Release Assay

-

Objective: To measure the functional anti-inflammatory effect of the inhibitor.

-

Methodology (Example: ELISA):

-

Plate immune cells (e.g., primary macrophages, THP-1 cells) and pre-treat with the TAK1 inhibitor or vehicle.[12][19]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a longer duration (e.g., 8-24 hours) to allow for cytokine production and secretion.[19]

-

Collect the cell culture supernatant.

-

Quantify the concentration of key inflammatory cytokines, such as TNF-α and IL-6, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

In Vivo Efficacy Model

-

Objective: To evaluate the therapeutic potential of the inhibitor in a relevant animal model of disease.

-

Methodology (Example: Collagen-Induced Arthritis (CIA) in Mice):

-

Use a susceptible mouse strain, such as DBA/1.[12]

-

Induce arthritis by intradermal injection of Type II collagen emulsified in Complete Freund's Adjuvant on day 0, followed by a booster injection on day 21.[12]

-

Once arthritis symptoms appear (around day 21), randomize mice into treatment groups.

-

Administer the TAK1 inhibitor (e.g., HS-276) or vehicle daily via an appropriate route (e.g., oral gavage).[12]

-

Monitor disease progression by scoring clinical signs of arthritis (paw swelling, redness, joint deformity) in a blinded manner.

-

At the end of the study, collect tissues for histological analysis of joint inflammation and damage, and serum for cytokine analysis.

-

Role of TAK1 in Disease and Therapeutic Rationale

The central role of TAK1 in mediating signals for inflammation and cell survival makes it an attractive therapeutic target. Dysregulation of TAK1 signaling is implicated in various pathologies.

Caption: Rationale for targeting TAK1 in inflammation, cancer, and fibrosis.

-

Inflammatory Diseases: In conditions like rheumatoid arthritis, TAK1 mediates the production of inflammatory cytokines that drive joint destruction. Inhibiting TAK1 can block these signals at a key convergence point.[10][12]

-

Cancer: Many cancers rely on NF-κB signaling for survival and proliferation. By inhibiting TAK1, cancer cells can be sensitized to apoptosis, particularly in inflammatory tumor microenvironments rich in TNF-α.[7][9][16]

-

Fibrosis: TAK1 is a downstream mediator of the pro-fibrotic cytokine TGF-β. Pharmacological inhibition of TAK1 has been shown to prevent and induce the regression of experimental organ fibrosis.[21][22]

Conclusion

Selective inhibition of TAK1 is a validated and compelling strategy for therapeutic intervention in a variety of diseases characterized by inflammation, aberrant cell survival, and fibrosis. While specific data on this compound remains proprietary, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. The successful development of potent and highly selective inhibitors like Takinib and HS-276 underscores the druggability of this target. Future research will depend on rigorous application of the biochemical, cellular, and in vivo protocols described herein to fully characterize novel chemical matter and advance the next generation of TAK1-targeted therapeutics.

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 2. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Knockdown of TAK1 Accelerates Bone Marrow Proliferation/Differentiation and Induces Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 9. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 22. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of TAK1-IN-4: An In-Depth Technical Guide

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that functions as a central node in a multitude of cellular signaling pathways. It plays a pivotal role in translating upstream signals from cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), into downstream cellular responses, including inflammation, immune activation, and cell survival. Given its integral role in these processes, TAK1 has emerged as a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer. TAK1-IN-4 is a small molecule inhibitor developed to target this key kinase. This technical guide provides a comprehensive overview of the cellular target of this compound, its biochemical and cellular activity, and the experimental protocols used for its characterization.

Primary Cellular Target: TAK1 (Transforming Growth Factor-β-Activated Kinase 1)

The primary cellular target of this compound is Transforming growth factor-β-activated kinase 1 (TAK1) . This compound is a potent inhibitor of TAK1, belonging to a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines designed as type II kinase inhibitors. These inhibitors typically bind to the DFG-out (Asp-Phe-Gly-out) inactive conformation of the kinase, offering a potential for higher selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through biochemical assays, providing quantitative measures of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.

| Compound | Target Kinase | IC50 (nM) |

| This compound (Compound 14) | TAK1 | 41 |

| MAP4K2 | 98 |

Data sourced from "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2)"[1][2]

As the data indicates, this compound exhibits potent inhibition of TAK1 with an IC50 value of 41 nM. It also shows activity against a related kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), with an IC50 of 98 nM, suggesting a degree of selectivity for TAK1 over MAP4K2.

Signaling Pathways Modulated by this compound

TAK1 is a crucial upstream kinase that activates two major downstream signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK). By inhibiting TAK1, this compound effectively blocks the activation of these critical pathways, thereby modulating cellular responses to inflammatory stimuli.

References

The Role of TAK1-IN-4 and Its Analogs in the NF-κB Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central node in cellular signaling, particularly in the pro-inflammatory and immune responses.[1][2] It integrates signals from various stimuli, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands, to activate downstream pathways, most notably the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] The activation of the NF-κB pathway is a pivotal event in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[2] Consequently, dysregulation of TAK1 activity is implicated in a host of inflammatory diseases and cancers, making it a compelling therapeutic target.[6][7]

This technical guide provides an in-depth overview of the role of TAK1 in the NF-κB signaling pathway and the mechanism by which its inhibition can modulate this cascade. While specific public data on the inhibitor TAK1-IN-4 is limited[8], this document will use data from other well-characterized, potent, and selective TAK1 inhibitors as exemplars to detail the mechanism of action, quantitative effects, and relevant experimental protocols for assessing target engagement and cellular activity.

The TAK1-NF-κB Signaling Axis

The canonical NF-κB signaling pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[2] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate gene transcription.

TAK1 plays an indispensable role in this activation cascade. Following receptor stimulation (e.g., by TNF-α or IL-1β), upstream adaptor proteins like TRAF6 are activated, leading to the synthesis of lysine 63 (K63)-linked polyubiquitin chains.[3][9][10] These chains act as a scaffold, recruiting the TAK1 complex, which consists of TAK1 and its binding partners, TAB1, TAB2, or TAB3.[2][4] This recruitment leads to the autophosphorylation and activation of TAK1.[5] The activated TAK1 then directly phosphorylates and activates the IκB kinase (IKK) complex, specifically the IKKβ subunit.[5][11] The activated IKK complex is responsible for the critical phosphorylation of IκBα, triggering its degradation and the subsequent activation of NF-κB.[2][11]

Inhibition of TAK1's kinase activity serves as a powerful method to block this entire downstream cascade at a key upstream juncture. A TAK1 inhibitor prevents the phosphorylation of the IKK complex, thereby stabilizing IκBα, sequestering NF-κB in the cytoplasm, and preventing the expression of inflammatory genes.[10][12]

Quantitative Data for TAK1 Inhibitors

The potency and selectivity of TAK1 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). These values are determined through various biochemical and cellular assays. Below is a summary of publicly available data for several known TAK1 inhibitors.

| Inhibitor Name | Target(s) | IC50 / Kᵢ | Assay Type / Conditions | Reference(s) |

| Takinib | TAK1 | ~9.5 nM | In vitro kinase assay | [12] |

| HS-276 | TAK1 | 2.5 nM (Kᵢ) | In vitro kinase assay | [13] |

| NG25 | TAK1, MAP4K2 | 149 nM (TAK1) | Biochemical enzyme assay | [14][15] |

| 5Z-7-Oxozeaenol | TAK1 | 8 nM | In vitro kinase assay | [16] |

| AZ-TAK1 (4) | TAK1 | <100 nM | Kinase panel assay | [17] |

| Compound 2 | TAK1 | 10 nM | LanthaScreen (100 µM ATP) | [17] |

| Compound 3 | TAK1 | 30 nM | Radiometric kinase assay | [17] |

Key Experimental Protocols

Assessing the efficacy of a TAK1 inhibitor requires a multi-faceted approach, moving from direct enzyme inhibition to cellular pathway modulation and finally to functional outcomes.

Protocol: Biochemical TAK1 Kinase Assay (ADP-Glo™)

This protocol measures the direct inhibition of TAK1 kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human TAK1/TAB1 enzyme complex (BPS Bioscience, #40510)[18]

-

Myelin Basic Protein (MBP) substrate[18]

-

ATP solution

-

This compound or other test inhibitor

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[19]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with DMSO (final DMSO concentration ≤1%).

-

In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) control.[19]

-

Add 2 µL of TAK1/TAB1 enzyme (e.g., 15 ng) to each well.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., MBP and 10 µM ATP).[19]

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader.

-

Calculate percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for NF-κB Pathway Activation

This cellular assay determines the inhibitor's ability to block the phosphorylation of key downstream proteins in the NF-κB pathway.

Materials:

-

THP-1 human monocytic cells or RAW 264.7 murine macrophages.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional).[12]

-

Lipopolysaccharide (LPS) or TNF-α for stimulation.

-

This compound or other test inhibitor.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-TAK1, anti-phospho-IKKα/β, anti-phospho-p65, anti-IκBα, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. For THP-1 cells, differentiate into macrophage-like cells with 100 nM PMA for 48 hours, followed by a rest period.[12]

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with an agonist (e.g., 100 ng/mL LPS) for a predetermined time (e.g., 15-30 minutes for phosphorylation events).[10][12]

-

Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer. Scrape and collect the lysate.

-

Centrifuge the lysate at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize bands using a digital imager.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins and IκBα to a loading control (e.g., GAPDH). Compare inhibitor-treated samples to the stimulated vehicle control. A successful inhibitor will show reduced phosphorylation of IKK and p65 and stabilization (reduced degradation) of IκBα.[12]

Protocol: Cytokine Secretion Assay (Luminex/ELISA)

This protocol measures the functional downstream consequence of NF-κB inhibition: the suppression of pro-inflammatory cytokine production.

Materials:

-

Same cell culture and treatment setup as the Western blot protocol.

-

Human or mouse cytokine detection kit (e.g., Bio-Plex Pro™ from Bio-Rad for Luminex, or DuoSet ELISA kits).

Procedure:

-

Cell Culture, Treatment, and Stimulation: Follow steps 1-3 from the Western blot protocol, but use a longer stimulation time appropriate for cytokine production (e.g., 4-24 hours).[10]

-

Supernatant Collection: After the incubation period, collect the cell culture medium.

-

Centrifuge the medium at ~1,000 x g for 10 minutes to remove any cells or debris.[10]

-

Cytokine Measurement:

-

Analyze the clarified supernatant for cytokine concentrations (e.g., TNF-α, IL-6, IL-8) according to the manufacturer's instructions for the chosen ELISA or Luminex assay.

-

-

Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of each cytokine in the samples. Compare the results from inhibitor-treated wells to the stimulated vehicle control to determine the extent of cytokine suppression.

Conclusion

TAK1 is a validated and highly strategic target for therapeutic intervention in diseases driven by excessive NF-κB activation. Inhibitors like this compound and its more characterized analogs function by blocking a critical upstream kinase in the canonical NF-κB pathway, thereby preventing the phosphorylation of IKK, the degradation of IκBα, and the nuclear translocation of NF-κB. This mechanism effectively shuts down the transcriptional machinery responsible for producing a wide array of pro-inflammatory mediators. The experimental protocols detailed herein provide a robust framework for researchers to evaluate the biochemical potency, cellular mechanism, and functional consequences of novel TAK1 inhibitors, facilitating the development of new therapeutics for inflammatory disorders and cancer.

References

- 1. TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 3. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAP3K7 mitogen-activated protein kinase kinase kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. promega.com.cn [promega.com.cn]

TAK1-IN-4: A Technical Guide for Investigating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in the inflammatory response. It is activated by a variety of pro-inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[1] Upon activation, TAK1 initiates downstream signaling cascades that lead to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. These pathways are central to the production of inflammatory mediators.[1]

TAK1-IN-4 is a potent and selective inhibitor of TAK1. By targeting TAK1, this small molecule provides a powerful tool for dissecting the role of the TAK1 signaling pathway in various inflammatory processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, data on analogous compounds, and detailed experimental protocols for its use in studying inflammatory responses.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TAK1 and preventing its autophosphorylation and subsequent activation. This blockade of TAK1 activity effectively abrogates the downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and other mediators.

Data Presentation: Efficacy of Analogous TAK1 Inhibitors

Table 1: Kinase Inhibitory Profile of HS-276 [2][3]

| Kinase | IC50 (nM) |

| TAK1 | 8 |

| CLK2 | 29 |

| GCK | 33 |

| ULK2 | 63 |

| MAP4K5 | 124 |

| IRAK1 | 264 |

| NUAK | 270 |

| CSNK1G2 | 809 |

| CAMKKβ-1 | 1280 |

| MLK1 | 5585 |

Table 2: Cellular Inhibitory Activity of HS-276 on Cytokine Production in LPS-stimulated THP-1 Macrophages [2][3]

| Cytokine | IC50 (nM) |

| TNF | 138 |

| IL-6 | 201 |

| IL-1β | 234 |

Table 3: Cellular Inhibitory Activity of Takinib on Cytokine Secretion in LPS- and IFNγ-stimulated THP-1 Macrophages [4][5]

| Cytokine | IC50 (µM) |

| TNF | 3.66 |

| IL-6 | 9.6 |

Signaling Pathways and Experimental Workflows

TAK1 Signaling Pathway in Inflammation

The following diagram illustrates the central role of TAK1 in mediating inflammatory signals from TNF and Toll-like receptors (TLRs).

Caption: TAK1 signaling pathway in response to TNFα and LPS.

Experimental Workflow for Studying Inflammatory Responses

This diagram outlines a typical workflow for assessing the effect of this compound on inflammatory responses in a cell-based assay.

Caption: Workflow for cell-based inflammation assay.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on inflammatory responses.

Cell Culture and Differentiation of THP-1 Macrophages

-

Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL in a 24-well plate. Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.

-

Incubation: Incubate the cells for 48-72 hours to allow for differentiation into adherent macrophages.

-

Resting Period: After differentiation, remove the PMA-containing medium, wash the cells with fresh RPMI-1640, and incubate in PMA-free medium for an additional 24 hours before treatment.

In Vitro Inhibition of Cytokine Production

-

Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Remove the medium from the differentiated THP-1 cells and add the medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at 10 ng/mL and IFNγ at 50 ng/mL) to the wells.

-

Incubation: Incubate the cells for a further 18-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well and store at -80°C until analysis.

-

ELISA: Quantify the concentration of cytokines (e.g., TNF, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values for the inhibition of each cytokine by performing a non-linear regression analysis of the dose-response data.

Western Blot Analysis of TAK1 Pathway Activation

-

Cell Treatment: Seed and differentiate THP-1 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with an inflammatory stimulus (e.g., LPS at 10 ng/mL) for a shorter time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-TAK1, TAK1, p-p65, p65, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of TAK1 in inflammatory signaling. The data from analogous compounds and the detailed protocols provided in this guide offer a solid foundation for designing and executing experiments to elucidate the specific functions of TAK1 in various inflammatory contexts. By leveraging this information, researchers can effectively utilize this compound to advance our understanding of inflammatory diseases and to explore novel therapeutic strategies.

References

- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Upstream and Downstream Targets of TAK1 Inhibition by TAK1-IN-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the MAP3K family, is a critical signaling node in a multitude of cellular processes, including inflammation, immunity, cell survival, and apoptosis. Its activation by a wide array of stimuli, such as pro-inflammatory cytokines, positions it as a key regulator of downstream pathways, primarily the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Dysregulation of TAK1 signaling is implicated in various pathologies, including inflammatory diseases and cancer, making it a compelling therapeutic target. TAK1-IN-4 is a specific inhibitor of TAK1, offering a valuable tool for dissecting its function and for potential therapeutic development. This guide provides a detailed overview of the upstream activation mechanisms of TAK1 and the downstream consequences of its inhibition by this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction to TAK1 Signaling

TAK1, also known as MAP3K7, is a serine/threonine kinase that functions as a central integrator for numerous extracellular and intracellular signals.[1][2] It is activated by a variety of stimuli including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), Toll-like receptor (TLR) ligands, and growth factors like TGF-β.[3][4][5] TAK1 is essential for activating the NF-κB and MAPK (JNK and p38) signaling pathways, which are crucial for immune and inflammatory responses.[3][5][6] The kinase operates within a complex with TAK1-binding proteins (TAB1, TAB2, and TAB3), which are crucial for its activation.[3][5] Given its pivotal role, aberrant TAK1 activity is associated with autoimmune diseases and cancer development.[3]

Upstream Regulation and Activation of TAK1

The activation of TAK1 is a tightly regulated, multi-step process, primarily initiated by pro-inflammatory signals.

Key Upstream Activators:

-

TNF-α: Binding of TNF-α to its receptor (TNFR) triggers the recruitment of adaptor proteins like TRADD and TRAF2/5. This leads to the K63-linked polyubiquitination of RIP1, which serves as a scaffold to recruit the TAK1-TAB2/3 complex, leading to TAK1 activation.[3][5]

-

IL-1β and TLR Ligands: Upon ligand binding to the IL-1 receptor (IL-1R) or TLRs, adaptor proteins like MyD88 and IRAK kinases are recruited. This cascade activates the E3 ubiquitin ligase TRAF6, which catalyzes its own K63-linked polyubiquitination, creating a platform for the binding and activation of the TAK1 complex.[2][3][4]

-

TGF-β: TGF-β receptor activation can also lead to TRAF6-mediated TAK1 activation, linking this pathway to cellular processes beyond inflammation.[4]

Role of TAB Proteins and Ubiquitination: TAK1 activation is critically dependent on its interaction with TAB proteins. TAB1 is constitutively associated with TAK1, while TAB2 and TAB3 are recruited to the complex upon stimulation.[3][5] TAB2 and TAB3 contain ubiquitin-binding domains that recognize K63-linked polyubiquitin chains on proteins like TRAF6 or RIPK1.[1] This interaction brings TAK1 into close proximity with other molecules, facilitating its autophosphorylation at key residues (Threonine-187 and Serine-192) within its activation loop, leading to full kinase activity.[3]

This compound: A Specific TAK1 Inhibitor

Downstream Signaling Pathways Targeted by TAK1 Inhibition

Inhibition of TAK1 by compounds like this compound blocks the signal transduction to two major pro-inflammatory and survival pathways: the NF-κB pathway and the MAPK pathways (JNK and p38).

Inhibition of the NF-κB Pathway

TAK1 is the essential upstream kinase for the activation of the IκB kinase (IKK) complex (comprising IKKα, IKKβ, and NEMO).[3][7] Activated TAK1 directly phosphorylates IKKβ, which in turn phosphorylates the inhibitor of κB (IκBα).[3][5] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[3][5]

Effect of TAK1 Inhibition:

-

Prevents phosphorylation and activation of the IKK complex.

-

Blocks IκBα phosphorylation and degradation.

-

Sequesters NF-κB in the cytoplasm, preventing its nuclear translocation.

-

Reduces the expression of NF-κB target genes, including cytokines (TNF-α, IL-6, IL-1β) and anti-apoptotic proteins.[8]

Inhibition of MAPK Pathways (JNK & p38)

TAK1 also acts as a MAPKKK, directly phosphorylating and activating MAPKKs such as MKK4/7 (for the JNK pathway) and MKK3/6 (for the p38 pathway).[2][9] The JNK and p38 pathways are involved in stress responses, apoptosis, and the production of inflammatory mediators.

Effect of TAK1 Inhibition:

-

Prevents the phosphorylation and activation of MKK4/7 and MKK3/6.

-

Blocks the subsequent phosphorylation of JNK and p38.

-

Inhibits the activation of downstream transcription factors like c-Jun (a component of AP-1).

-

Reduces the expression of inflammatory genes and can sensitize cells to apoptosis.[8]

Quantitative Effects of TAK1 Inhibition

Studies using the TAK1 inhibitor Takinib demonstrate a dose-dependent reduction in the secretion of key inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Table 1: Dose-Dependent Inhibition of Cytokine Secretion by Takinib in THP-1 Macrophages

| Cytokine | IC50 (µM) |

|---|---|

| TNF-α | ~0.1 |

| IL-6 | ~0.1 |

| IL-1β | ~0.2 |

| IL-8 | ~0.1 |

Data derived from graphical representations in referenced literature.[8]

Furthermore, TAK1 inhibition leads to a significant reduction in the phosphorylation of downstream signaling proteins.

Table 2: Effect of TAK1 Inhibition on Downstream Protein Phosphorylation

| Phospho-Protein | Effect of Inhibition | Pathway |

|---|---|---|

| p-IKKα/β | Abolished | NF-κB |

| p-p65 | Significantly Reduced | NF-κB |

| p-p38 | Modestly Decreased | MAPK |

| p-JNK | Abolished | MAPK |

| p-c-Jun | Significantly Reduced | MAPK |

Observations from Western blot analyses following LPS stimulation in the presence of a TAK1 inhibitor.[8][10]

Key Experimental Methodologies

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of TAK1 and the potency of inhibitors like this compound.

-

Principle: Recombinant TAK1-TAB1 complex is incubated with a generic substrate (e.g., Myelin Basic Protein, MBP) and ATP in a kinase buffer. The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection system like ADP-Glo™.

-

Protocol Outline:

-

Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

-

Dispense the master mix into wells of a 96- or 384-well plate.

-

Add the test inhibitor (e.g., this compound) at various concentrations or a vehicle control (DMSO).

-

Initiate the reaction by adding a diluted solution of the active TAK1-TAB1 enzyme.

-

Incubate at 30°C for a defined period (e.g., 45-60 minutes).

-

Terminate the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitor's potency.[11][12][13]

-

Western Blotting for Phospho-Proteins

This technique is used to assess the effect of TAK1 inhibition on the activation state of downstream signaling proteins in a cellular context.

-

Principle: Cells are treated with a stimulus (e.g., LPS or TNF-α) in the presence or absence of the TAK1 inhibitor. Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) forms of target proteins (e.g., p-p38, p-JNK, p-p65).

-

Protocol Outline:

-

Plate cells (e.g., THP-1 macrophages, HeLa cells) and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate cells with an agonist (e.g., 100 ng/mL LPS) for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip and re-probe the membrane with antibodies for total protein and a loading control (e.g., GAPDH, β-actin) for normalization.[8][14]

-

Cell Viability and Cytokine Secretion Assays

These assays measure the functional consequences of TAK1 inhibition on cell health and inflammatory responses.

-

Cell Viability (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells. It can be used to assess the cytotoxic or cytostatic effects of TAK1 inhibition, especially in the context of TNF-α-induced apoptosis, where TAK1 inhibition can enhance cell death.[14]

-

Cytokine Secretion (ELISA): An Enzyme-Linked Immunosorbent Assay is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted into the cell culture supernatant following stimulation. This provides a direct measure of the anti-inflammatory effect of the TAK1 inhibitor.[8]

Conclusion

TAK1 is a master regulator of inflammatory and survival signaling, positioned at the convergence of multiple upstream pathways initiated by cytokines and pathogen-associated molecular patterns. Its inhibition by specific molecules like this compound provides a powerful means to suppress the activation of the downstream NF-κB and MAPK pathways. This blockade effectively reduces the production of inflammatory mediators and can modulate cell fate decisions. The data and methodologies presented here underscore the central role of TAK1 in cellular signaling and highlight the therapeutic potential of its inhibition for a range of inflammatory and neoplastic diseases. This guide serves as a foundational resource for professionals engaged in the study and therapeutic targeting of the TAK1 signaling axis.

References

- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 4. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 5. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com.cn [promega.com.cn]

- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 14. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

TAK1-IN-4 in Cancer Cell Line Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in various cellular processes, including inflammation, immunity, and apoptosis.[1][2][3] Its role in cancer is multifaceted, with context-dependent functions in both tumor progression and suppression.[2][3] Consequently, TAK1 has garnered significant attention as a potential therapeutic target in oncology. This technical guide focuses on TAK1-IN-4, a designated inhibitor of TAK1, and its relevance in cancer cell line research. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of its known properties, the broader context of TAK1 inhibition in cancer, and detailed protocols for evaluating similar compounds.

This compound: Compound Profile

This compound, also referred to as Compound 14 in patent literature, is a small molecule inhibitor of TAK1.[4][5][6]

| Property | Value | Reference |

| CAS Number | 1570374-32-1 | [4][6] |

| Molecular Formula | C18H17N3O3 | [5] |

| Alternative Name | Compound 14 | [4][5][6] |

| Primary Target | TAK1 | [4][5][6] |

The Role of TAK1 in Cancer Signaling

TAK1 is a key mediator of signaling pathways initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and TGF-β.[1][2] Upon activation, TAK1 phosphorylates and activates downstream targets, primarily the IKK complex (leading to NF-κB activation) and MAPKs such as JNK and p38.[1][2] These pathways regulate the expression of genes involved in cell survival, proliferation, and inflammation. In many cancers, the constitutive activation of these pathways contributes to tumor growth and resistance to therapy.[2][7]

Inhibition of TAK1 can switch the cellular response to stimuli like TNF-α from pro-survival to pro-apoptotic.[7][8] This is often mediated through the activation of RIPK1-dependent apoptosis.[8]

TAK1 Signaling Pathway

Caption: Simplified TAK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data for TAK1 Inhibitors in Cancer Cell Lines

While specific data for this compound is not publicly available, the following tables summarize the efficacy of other well-characterized TAK1 inhibitors in various cancer cell lines. This information provides a valuable reference for the expected activity of TAK1 inhibitors.

Table 1: IC50 Values of TAK1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Takinib | - | (Enzymatic Assay) | 9.5 | [1] |

| 5Z-7-Oxozeaenol | - | (Enzymatic Assay) | 8 | [5] |

| NG25 | - | (Enzymatic Assay) | 149 | [1] |

Note: The above IC50 values are from enzymatic assays and may not directly translate to cellular potency.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of TAK1 inhibitors like this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a TAK1 inhibitor on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

TAK1 inhibitor (e.g., this compound) dissolved in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the TAK1 inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the TAK1 inhibitor. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by a TAK1 inhibitor.

Materials:

-

Cancer cell line

-

Complete culture medium

-

TAK1 inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of the TAK1 inhibitor for 24-48 hours. Include a vehicle control.

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This protocol is for assessing the effect of a TAK1 inhibitor on the TAK1 signaling pathway.

Materials:

-

Cancer cell line

-

Complete culture medium

-

TAK1 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with the TAK1 inhibitor as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel TAK1 inhibitor in cancer cell line research.

Caption: A standard workflow for the in vitro evaluation of a TAK1 inhibitor.

Conclusion

This compound is a specific inhibitor of TAK1, a kinase with significant implications in cancer biology. While direct experimental data on this compound in cancer cell lines is currently limited in the public domain, the established role of TAK1 and the effects of other TAK1 inhibitors provide a strong rationale for its investigation. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to systematically evaluate the anti-cancer potential of this compound and similar molecules. Future studies are warranted to elucidate the specific efficacy and mechanism of action of this compound in various cancer contexts, which will be crucial for its potential development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 3. Multifaceted roles of TAK1 signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma | Haematologica [haematologica.org]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

The Role of TAK1 Inhibition in Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, is a central node in the signaling cascades that lead to the production of pro-inflammatory cytokines. Its inhibition presents a promising therapeutic strategy for a multitude of inflammatory diseases. This technical guide explores the effects of TAK1 inhibition on cytokine production, providing an in-depth overview of the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of the impact of TAK1 inhibitors on key inflammatory mediators. While this guide focuses on the general mechanism of TAK1 inhibition, it is important to note that specific data for the compound TAK1-IN-4 regarding its effects on cytokine production is not currently available in the public domain. Therefore, this document will utilize data from other well-characterized TAK1 inhibitors to illustrate the expected biological outcomes.

Introduction to TAK1 Signaling in Cytokine Production

TAK1, also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical downstream effector for a variety of immune and inflammatory stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1][2] Upon activation, TAK1 initiates signaling cascades that converge on the activation of two major transcription factors: nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are essential for the transcription of numerous pro-inflammatory cytokine genes.[3][4]

The activation of TAK1 itself is a multi-step process involving its binding partners, TAB1, TAB2, and TAB3, and is regulated by post-translational modifications like phosphorylation and ubiquitination.[2] Once active, TAK1 phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5] Concurrently, TAK1 activates the mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which in turn activate AP-1.[4] The coordinated action of NF-κB and AP-1 drives the expression of a wide array of inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.

The Impact of TAK1 Inhibition on Cytokine Levels

Pharmacological inhibition of TAK1 is a validated strategy to suppress the production of pro-inflammatory cytokines. While specific quantitative data for this compound is not publicly available, studies with other potent and selective TAK1 inhibitors, such as Takinib and 5Z-7-Oxozeaenol, have consistently demonstrated a significant reduction in the secretion of key cytokines from various cell types upon inflammatory stimulation.

Below is a summary of the observed effects of TAK1 inhibition on the production of major pro-inflammatory cytokines, based on published literature for inhibitors other than this compound.

| Cytokine | Cell Type | Stimulus | TAK1 Inhibitor | Observed Effect |

| TNF-α | THP-1 Macrophages | LPS + IFN-γ | Takinib | Dose-dependent reduction in secretion.[6][7] |

| Murine Bone Marrow-Derived Macrophages | LPS | 5Z-7-Oxozeaenol | Significant inhibition of secretion.[8] | |

| IL-6 | THP-1 Macrophages | LPS + IFN-γ | Takinib | Dose-dependent reduction in secretion.[6][7] |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes | TNF-α | Takinib | Significant inhibition of secretion.[9] | |

| IL-1β | THP-1 Macrophages | LPS + IFN-γ | Takinib | Modest reduction in secretion.[6] |

| IL-8 | THP-1 Macrophages | LPS + IFN-γ | Takinib | Modest reduction in secretion.[6] |

Experimental Protocols for Assessing Cytokine Production

To evaluate the effect of a TAK1 inhibitor like this compound on cytokine production, a series of well-established in vitro cellular assays can be employed. The following provides a generalized workflow and detailed methodologies.

General Experimental Workflow

Experimental workflow for assessing the effect of a TAK1 inhibitor on cytokine production.

Detailed Methodologies

3.2.1. Cell Culture and Differentiation

-

Cell Line: Human monocytic THP-1 cells are a common model.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation (for macrophage-like phenotype): Treat THP-1 cells with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for at least 24 hours before the experiment.

3.2.2. Inhibitor Treatment and Cellular Stimulation

-

Plating: Seed the differentiated THP-1 cells in 24- or 96-well plates at a density of 1 x 10^6 cells/mL.

-

Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤ 0.1%).

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a combination of LPS and interferon-gamma (IFN-γ) (e.g., 10 ng/mL LPS and 50 ng/mL IFN-γ) to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

3.2.3. Cytokine Quantification

-

Sample Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Block non-specific binding sites.

-

Add diluted supernatants and a standard curve of the recombinant cytokine to the wells.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations in the samples by interpolating from the standard curve.

-

-

Multiplex Bead-Based Immunoassay (e.g., Luminex): This method allows for the simultaneous quantification of multiple cytokines from a small sample volume. The general principle involves capturing different cytokines on distinct, color-coded bead sets, followed by detection with a biotinylated antibody cocktail and a fluorescent reporter.

Signaling Pathway Visualization

The following diagrams illustrate the central role of TAK1 in inflammatory signaling and the logical relationship of its inhibition.

TAK1 signaling cascade leading to cytokine production.

Logical relationship of this compound action.

Conclusion

TAK1 is a pivotal kinase in the inflammatory response, and its inhibition effectively curtails the production of key pro-inflammatory cytokines. While the specific inhibitory profile of this compound on cytokine production remains to be publicly documented, the established role of TAK1 allows for a strong inference of its potential effects. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound and other novel TAK1 inhibitors, which will be crucial for advancing their development as potential therapeutics for inflammatory diseases. Further research is necessary to elucidate the precise quantitative impact of this compound on various cytokine profiles in different cellular contexts.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAK1 targeting by glucocorticoids determines JNK and IκB regulation in Toll-like receptor–stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kinase Activity of IL-1 Receptor-associated Kinase 4 Is Required for Interleukin-1 Receptor/Toll-like Receptor-induced TAK1-dependent NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Assessment of TAK1 Inhibitors

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of small molecule inhibitors for in vitro kinase assays targeting TGF-β-activated kinase 1 (TAK1). While the specific compound "TAK1-IN-4" is not extensively documented in peer-reviewed literature, this document will focus on well-characterized and selective TAK1 inhibitors as exemplars for establishing robust in vitro kinase assays. We will utilize data from inhibitors such as Takinib, NG25, and HS-276 to illustrate key concepts, protocols, and data interpretation.

TAK1, also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in signaling pathways regulating inflammation, immunity, and cell survival.[1][2] It is activated by a range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as signals from Toll-like receptors (TLRs).[1][3][4] Upon activation, TAK1 phosphorylates downstream targets, primarily activating the NF-κB and MAPK (p38 and JNK) signaling cascades.[1][3][5][6] Its pivotal role in these pathways makes it an attractive therapeutic target for inflammatory diseases and certain cancers.[5][7]

The TAK1 Signaling Pathway

TAK1 activation is a multi-step process initiated by upstream receptor stimulation. For instance, following TNF-α binding to its receptor (TNFR1), a receptor complex is formed that catalyzes the K63-linked polyubiquitination of target proteins.[1] The TAK1 binding proteins TAB2 and TAB3 recruit the TAK1/TAB1 complex to these ubiquitin chains, leading to TAK1 autophosphorylation and activation.[5] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which leads to the activation of the NF-κB pathway, and also activates MAPKKs to trigger the p38 and JNK pathways.[1][3][8]

Potency and Selectivity of Representative TAK1 Inhibitors

The efficacy of a kinase inhibitor is defined by its potency (typically measured as IC50 or Ki) and its selectivity against other kinases. High selectivity is crucial to minimize off-target effects. Below is a summary of reported in vitro potency and selectivity for several TAK1 inhibitors.

| Compound | TAK1 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Assay Type | Reference |

| NG25 | 15 - 149 | MAP4K2 (17-22), ABL, p38α | Kinase Assay | [9][10] |

| Takinib | ~200 (K | Highly Selective (Kinome-wide screen) | FLECS Screen | [11] |

| HS-276 | 2.5 (K | ULK2 (63), MAP4K5 (124), IRAK1 (264) | Kinase Assay | [8][12] |

| 5Z-7-Oxozeaenol | ~8.5 | Broad activity against other kinases | Kinase Assay | [11] |

| Compound 2 (from Tan, L. et al.) | 10 | Not specified in detail | LanthaScreen | [13] |

| HS-243 | >500 | IRAK-1 (24), IRAK-4 (20) | Kinase Assay | [14] |

Note: IC50 values can vary between different assay formats (e.g., radiometric vs. fluorescence-based) and conditions (e.g., ATP concentration). Direct comparison requires standardized assay conditions.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against TAK1 using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of TAK1 by 50%.

Materials:

-

Recombinant TAK1-TAB1 enzyme complex (e.g., from Promega, BPS Bioscience)[2][15]

-

Kinase substrate (e.g., Myelin Basic Protein - MBP)[15]

-

ATP

-

TAK1 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

-

Test inhibitor (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Reagent (Promega) or similar detection system

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Methodology:

-